molecular formula C14H13FN6O2S B11368800 N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11368800
M. Wt: 348.36 g/mol
InChI Key: POKPWXONKIXQEH-UHFFFAOYSA-N
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Description

N-[4-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions where a fluorophenyl halide reacts with a thiol group to form the sulfanyl linkage.

    Construction of the Oxadiazole Ring: This can be synthesized via cyclization reactions involving nitrile oxides and appropriate dipolarophiles.

    Final Coupling: The final step involves coupling the triazole and oxadiazole intermediates with acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to more reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitrating agents, halogenating agents, and Friedel-Crafts catalysts are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-[4-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Chemical Research: It serves as a model compound for studying the reactivity and stability of triazole and oxadiazole rings, contributing to the understanding of these functional groups in organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and oxadiazole rings are known to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives are known for their antifungal and antimicrobial properties.

    Oxadiazole Derivatives: 1,2,5-oxadiazole compounds are studied for their potential as bioactive molecules and materials with unique electronic properties.

    Fluorophenyl Compounds: Fluorophenyl groups are commonly found in pharmaceuticals due to their ability to enhance metabolic stability and bioavailability.

Uniqueness

N-[4-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both triazole and oxadiazole rings in a single molecule is relatively rare and offers a unique platform for exploring new chemical reactivities and biological activities.

Properties

Molecular Formula

C14H13FN6O2S

Molecular Weight

348.36 g/mol

IUPAC Name

N-[4-[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H13FN6O2S/c1-8(22)16-12-11(19-23-20-12)13-17-18-14(21(13)2)24-7-9-5-3-4-6-10(9)15/h3-6H,7H2,1-2H3,(H,16,20,22)

InChI Key

POKPWXONKIXQEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=CC=C3F

Origin of Product

United States

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